molecular formula C7H16N4 B070181 Heptanediimidamide CAS No. 167276-67-7

Heptanediimidamide

Cat. No.: B070181
CAS No.: 167276-67-7
M. Wt: 156.23 g/mol
InChI Key: BDXJXNZKZVXYJA-UHFFFAOYSA-N
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Description

Vebreltinib, also known as bozitinib, is a novel, potent, and highly selective MET kinase inhibitor. It is primarily used for the treatment of various cancers, including non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. Vebreltinib selectively binds to the c-Met receptor, preventing its phosphorylation and thereby disrupting c-Met signal transduction pathways .

Preparation Methods

The synthetic routes and reaction conditions for vebreltinib involve multiple steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of various functional groups. The industrial production methods are designed to ensure high yield and purity of the final product. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

Vebreltinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vebreltinib has a wide range of scientific research applications, including:

Mechanism of Action

Vebreltinib works by inhibiting the aberrant activation of the HGF/c-MET axis, a key pathway involved in tumor growth, proliferation, and the development of resistance to certain targeted therapies. It is an ATP-competitive inhibitor with a Ki of approximately 2.2 nM for recombinant MET kinase. Vebreltinib inhibits the native form of activated MET with an IC50 of 0.52 nM, demonstrating exquisite selectivity in the KINOMEscan selectivity panel .

Comparison with Similar Compounds

Vebreltinib is compared with other similar compounds, such as:

    Crizotinib: Another MET kinase inhibitor used for treating NSCLC with MET exon 14 skipping mutations. Vebreltinib shows superior blood-brain barrier permeability and higher selectivity.

    Capmatinib: A selective MET inhibitor used for treating NSCLC. Vebreltinib demonstrates higher potency and a broader spectrum of activity against various MET alterations.

    Tepotinib: Another MET inhibitor used for treating NSCLC. .

Vebreltinib’s uniqueness lies in its high selectivity, potency, and ability to penetrate the blood-brain barrier, making it a promising candidate for treating various MET-dysregulated cancers.

Properties

CAS No.

167276-67-7

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

heptanediimidamide

InChI

InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11)

InChI Key

BDXJXNZKZVXYJA-UHFFFAOYSA-N

SMILES

C(CCC(=N)N)CCC(=N)N

Canonical SMILES

C(CCC(=N)N)CCC(=N)N

Synonyms

1,5-DIAMIDINOPENTANE

Origin of Product

United States

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